molecular formula C23H15BrN2O2S B2633094 (2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 683254-81-1

(2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2633094
CAS No.: 683254-81-1
M. Wt: 463.35
InChI Key: ZDOAXQHFCWRNPZ-QGMBQPNBSA-N
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Description

The compound (2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a structurally complex molecule featuring a conjugated α,β-unsaturated nitrile core. Its key structural elements include:

  • 3-bromo-4-hydroxy-5-methoxyphenyl substituent: This substituent introduces hydrogen-bonding capacity (via the hydroxyl group), halogen-mediated interactions (bromine), and steric bulk (methoxy group) .

While direct bioactivity data for this compound is unavailable in the provided evidence, analogs with similar thiazole-propenenitrile scaffolds have demonstrated roles in anticancer research (e.g., ferroptosis induction ) and pesticidal applications .

Properties

IUPAC Name

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN2O2S/c1-28-21-10-14(9-19(24)22(21)27)8-18(12-25)23-26-20(13-29-23)17-7-6-15-4-2-3-5-16(15)11-17/h2-11,13,27H,1H3/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOAXQHFCWRNPZ-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic molecule with potential biological activity, particularly in the field of cancer research. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name: (2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
  • Molecular Formula: C19H16BrN2O3S
  • Molecular Weight: 426.31 g/mol

Structural Features

The compound features:

  • A bromo substituent on a phenolic ring.
  • A methoxy group contributing to its lipophilicity.
  • A thiazole moiety that is often associated with biological activity.

Anticancer Properties

Research has indicated that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to disrupt microtubule dynamics by binding to the colchicine site of tubulin polymerization, leading to apoptosis in cancer cells .

  • Microtubule Disruption: The compound may interfere with the normal function of microtubules, which are essential for cell division.
  • Induction of Apoptosis: Activation of caspases (caspase-2, -3, and -8) has been observed in related compounds, suggesting a pathway for programmed cell death .
  • Inhibition of Proliferation: Studies have shown that related thiazole compounds possess IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative effects .

Cytotoxicity Studies

In vitro studies have demonstrated that the compound exhibits selective cytotoxicity towards proliferating cancer cells while sparing normal cells. For example:

  • In peripheral blood lymphocytes (PBL), the compound showed moderate cytotoxicity with a GI50 value indicating it preferentially targets rapidly dividing cells .

Study 1: Antiproliferative Activity

A series of thiazole derivatives were tested against several human cancer cell lines. The most active derivative exhibited IC50 values ranging from 1.7 to 38 nM across different cell lines, highlighting the potential of structurally similar compounds .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that substituents at various positions on the thiazole ring significantly influenced biological activity. For instance, the presence of specific amino groups enhanced antiproliferative effects compared to methyl or dimethylamino groups .

Table: Summary of Biological Activities

CompoundCell Line TestedIC50 (nM)Mechanism
Compound 3eA549 (Lung)1.7Microtubule disruption
Compound 3eMCF-7 (Breast)15Apoptosis induction
Compound 3kHT-29 (Colon)38Inhibition of proliferation

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs differ primarily in substituents on the phenyl and thiazole rings, influencing their physicochemical and biological properties. Key examples include:

Compound ID Thiazole Substituent Phenyl Ring Substituents Molecular Weight (g/mol)
Target Compound 4-(naphthalen-2-yl) 3-bromo-4-hydroxy-5-methoxy ~487.3
(2E)-3-[(4-bromophenyl)amino]-... (CAS 5624-37-3) 4-(4-methylphenyl) 4-bromophenylamino ~437.3
(2E)-2-[4-(3,4-dimethoxyphenyl)... (CAS 5622-96-8) 4-(3,4-dimethoxyphenyl) 4-nitrophenylamino ~408.4
(2E)-3-(4-{[6-(1,3-benzothiazol-5-ylamino)... (PDB 1BT) 4-(benzothiazol-5-ylamino) 3,5-dimethylphenyl ~512.5

Key Observations :

  • The naphthalen-2-yl group in the target compound increases molecular weight and lipophilicity compared to methylphenyl or dimethoxyphenyl analogs .

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound enhances water solubility relative to purely hydrophobic analogs (e.g., 4-methylphenyl or 3,4-dimethoxyphenyl ). However, the bromine and naphthalene groups counterbalance this by increasing logP (~4.5 estimated).

Bioactivity

While direct data for the target compound is lacking, inferences can be drawn from analogs:

  • Ferroptosis Induction: Thiazole derivatives with electron-withdrawing groups (e.g., nitro ) show activity in triggering ferroptosis in oral squamous cell carcinoma . The bromine and hydroxyl groups in the target compound may similarly modulate redox pathways.
  • Kinase Inhibition : The benzothiazole-substituted analog (PDB 1BT ) inhibits kinases via aromatic stacking and hydrogen bonding, suggesting the naphthalen-2-yl group in the target compound could exhibit comparable interactions.
  • Pesticidal Potential: Thiazole-propenenitriles with halogenated phenyl groups (e.g., 3,4-dichlorophenyl ) disrupt insect metabolism, implying the bromine in the target compound may enhance pesticidal activity .

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